1,4-Diphenyl-indene

描述

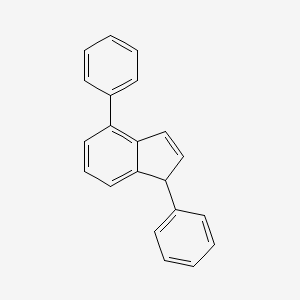

1,4-Diphenyl-indene is a bicyclic aromatic hydrocarbon featuring an indene core (a fused bicyclic system of benzene and cyclopentene) substituted with phenyl groups at the 1- and 4-positions. Indene derivatives are widely studied for their utility in organic synthesis, materials science, and pharmaceutical intermediates due to their conjugated π-systems and stereoelectronic properties .

属性

IUPAC Name |

1,4-diphenyl-1H-indene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16/c1-3-8-16(9-4-1)18-12-7-13-20-19(14-15-21(18)20)17-10-5-2-6-11-17/h1-15,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCRQGLOOMIJJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C=CC3=C(C=CC=C23)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Lithiation and Coupling Reactions

A critical method for constructing indene frameworks involves lithiation followed by electrophilic quenching. For example, the synthesis of 1-pyridyl-2-bromoindene (CN104628630A) begins with lithiation of 2-bromopyridine using n-butyllithium at −78°C, followed by coupling with indanone. This two-step process generates a substituted indene core through nucleophilic addition and subsequent acid-mediated cyclization. Adapting this approach, 1,4-diphenyl-indene could theoretically be synthesized by substituting 2-bromopyridine with bromobenzene derivatives.

Hypothetical Pathway :

-

Lithiation of bromobenzene with n-BuLi at low temperatures.

-

Coupling with indanone to form a diaryl-indanol intermediate.

-

Acid-catalyzed dehydration (e.g., H₂SO₄) to yield the indene skeleton.

Key parameters from CN104628630A include:

Bromination and Functional Group Interconversion

Introducing bromine at specific positions enables further functionalization. The patent CN104628630A details bromination of 2-indenyl pyridine using N-bromosuccinimide (NBS) in carbon tetrachloride under reflux. For this compound, bromination could facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) to install additional aryl groups.

Example Conditions :

-

Reagent: NBS (1 equiv).

-

Solvent: CCl₄ or dichloromethane.

-

Temperature: Reflux (50–80°C).

Condensation and Hydrogenation Techniques

Acid-Catalyzed Condensation

The synthesis of N-(1-phenylethyl)-N'-phenyl-1,4-phenylenediamine (WO2005051886A1) employs acid-catalyzed condensation of acetophenone with 4-aminodiphenylamine. While this targets a diamine, the methodology highlights the utility of acidic catalysts (e.g., bleaching clay, zeolites) in forming carbon-nitrogen bonds. For this compound, a similar approach could involve condensing benzophenone derivatives with indene precursors.

Adapted Protocol :

Catalytic Hydrogenation

Hydrogenation is critical for reducing intermediate imines or alkenes. WO2005051886A1 utilizes Pd/C or Raney nickel under 3–5 MPa H₂ at 150–160°C. Applying this to this compound synthesis could reduce diaryl ketones to diaryl methanes, followed by cyclodehydration.

Hydrogenation Parameters :

-

Catalyst: 1.5% Pd/C or 25% Raney nickel.

-

Solvent: Toluene or n-heptane.

-

Temperature: 150–160°C.

The table below contrasts key parameters from referenced patents and their applicability to this compound synthesis:

Challenges and Optimization Opportunities

Regioselectivity in Cyclization

Achieving 1,4-diphenyl substitution requires precise control over cyclization. Acid strength and solvent polarity significantly influence regioselectivity. For instance, CN104628630A uses concentrated H₂SO₄ to drive cyclization, but over-acidification may lead to by-products like diaryl ethers.

化学反应分析

Types of Reactions

1,4-Diphenyl-indene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can lead to the formation of dihydro or tetrahydro derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Electrophilic substitution reactions can occur at the phenyl rings or the indene ring. Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in carbon tetrachloride for bromination.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro and tetrahydro derivatives.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

科学研究应用

1,4-Diphenyl-indene has found applications in various scientific research fields:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their pharmacological activities.

Industry: In the field of materials science, this compound is used in the development of organic semiconductors and other electronic materials.

作用机制

The mechanism of action of 1,4-diphenyl-indene and its derivatives involves interactions with specific molecular targets. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific derivative and its intended application.

相似化合物的比较

Structural Isomers: 1,3-Diphenyl-indene vs. 1,4-Diphenyl-indene

Key Differences:

- Substitution Pattern: The positional isomerism of phenyl groups significantly influences electronic properties. 1,3-Diphenyl-indene (CAS 4467-88-3) has phenyl groups at the 1- and 3-positions, leading to a less symmetric structure compared to the hypothetical 1,4-isomer .

- Synthesis Routes:

- 1,3-Diphenyl-indene is synthesized via Friedel-Crafts alkylation or Nazarov cyclization, achieving yields up to 96% under optimized conditions .

- For this compound, analogous methods (e.g., FeBr₃-catalyzed Nazarov cyclization) may require modified substrates to direct phenyl groups to the 4-position .

- Physicochemical Properties:

- Symmetry in this compound could enhance crystallinity and thermal stability compared to the 1,3-isomer, though experimental data are lacking.

Table 1: Comparative Data for Indene Derivatives

Spiro[indene-1,4'-quinoline]s

Spirocyclic indene derivatives, such as spiro[indene-1,4'-quinoline]s, are synthesized via FeBr₃-catalyzed interrupted Nazarov cyclization.

1,4-Diphenyl-1,3-butadiene (CAS Not Available)

This compound, structurally distinct due to its linear 1,3-butadiene backbone, shares phenyl substitution but lacks the indene bicyclic system. Its electronic properties are dominated by conjugation across the diene, making it more reactive in Diels-Alder reactions compared to indene derivatives .

Research Findings and Methodological Insights

- Characterization: High-resolution mass spectrometry (HRMS) and NMR are standard for indene analogs; 1,3-diphenyl-indene’s ¹H NMR shows distinct aromatic and vinylic proton signals .

- Applications: Indene derivatives are explored in organic light-emitting diodes (OLEDs) and as ligands in catalysis, with substitution patterns dictating performance .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 1,4-Diphenyl-indene, and how can its purity be validated experimentally?

- Methodology : Synthesis typically involves Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) using indene precursors and phenylboronic acids. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is critical. Validate purity using HPLC (C18 column, acetonitrile/water gradient) and confirm structural integrity via / NMR (CDCl, 400 MHz) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the electronic properties of this compound for photophysical studies?

- Methodology : Use UV-Vis spectroscopy (in dichloromethane, 250–500 nm range) to determine absorption maxima (). Cyclic voltammetry (CHCN, 0.1 M TBAPF) reveals redox potentials (HOMO/LUMO levels). Compare experimental data with computational results (DFT/B3LYP/6-31G**) to validate electronic transitions .

Q. What analytical techniques are essential for distinguishing this compound from structural analogs like 1,3-Diphenyl-indene?

- Methodology : Employ NMR to identify substituent positions (e.g., coupling constants for aromatic protons). X-ray crystallography resolves regiochemical ambiguities. Mass spectrometry fragmentation patterns (EI-MS, 70 eV) can differentiate isomers based on unique fragmentation pathways .

Advanced Research Questions

Q. How should researchers address contradictions in reported spectroscopic data for this compound derivatives?

- Methodology : Replicate experiments under standardized conditions (solvent, concentration, temperature). Perform control experiments with reference compounds (e.g., 1,3-Diphenyl-indene). Use multi-technique validation (NMR, IR, Raman) and cross-reference with crystallographic data. For unresolved discrepancies, apply Bayesian statistical analysis to assess confidence intervals .

Q. What experimental designs are optimal for probing the mechanistic pathways of this compound in Diels-Alder reactions?

- Methodology : Use kinetic studies (stopped-flow UV-Vis) to monitor reaction rates under varying temperatures. Isotopic labeling (-phenyl groups) combined with NMR tracks regioselectivity. Computational modeling (DFT transition-state analysis) predicts stereochemical outcomes, which can be validated experimentally via X-ray crystallography of adducts .

Q. How can researchers resolve discrepancies in thermal stability data for this compound under oxidative conditions?

- Methodology : Conduct thermogravimetric analysis (TGA, 25–500°C, 10°C/min) under inert (N) and oxidative (air) atmospheres. Compare decomposition onset temperatures. Use differential scanning calorimetry (DSC) to identify exothermic/endothermic events. For conflicting results, repeat experiments with controlled humidity and trace O levels .

Q. What strategies are effective in optimizing the catalytic efficiency of this compound in asymmetric synthesis?

- Methodology : Screen chiral ligands (e.g., BINOL derivatives) with varying steric/electronic profiles. Use kinetic resolution studies (HPLC with chiral columns) to quantify enantiomeric excess (ee). Perform Hammett plots to correlate substituent effects with catalytic activity. Computational docking simulations (AutoDock Vina) predict ligand-substrate interactions .

Data Analysis and Interpretation

Q. How should researchers approach conflicting computational vs. experimental data on the aromaticity of this compound?

- Methodology : Recalculate nucleus-independent chemical shifts (NICS, at 1 Å above ring centroid) using higher-level theory (e.g., CCSD(T)/def2-TZVP). Compare with experimental NMR chemical shifts (ring current effects). If contradictions persist, evaluate solvent effects or relativistic corrections in DFT calculations .

Q. What statistical methods are recommended for analyzing batch-to-batch variability in this compound synthesis?

- Methodology : Apply multivariate analysis (PCA or PLS) to raw data (yield, purity, reaction time). Use ANOVA to identify significant factors (catalyst loading, temperature). For outlier detection, employ Grubbs’ test or robust regression models. Report uncertainties using expanded measurement uncertainty (k=2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。